7-Metil-1H-indol-3-carbaldehído

Descripción general

Descripción

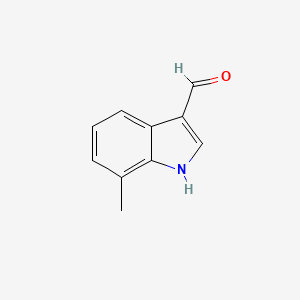

7-Methylindole-3-carboxaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is known for its unique structure, which includes a methyl group at the 7th position and an aldehyde group at the 3rd position of the indole ring. It is used as a precursor in the synthesis of various biologically active molecules and has applications in multiple fields, including chemistry, biology, and medicine .

Aplicaciones Científicas De Investigación

7-Methylindole-3-carboxaldehyde has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

7-Methyl-1h-indole-3-carbaldehyde, like other indole derivatives, is known to interact with a variety of targets. Indole derivatives are important types of molecules and natural products that play a significant role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .

Mode of Action

For instance, some indole derivatives act as receptor agonists , while others can undergo Schiff bases condensation to form multifunctional silica nano-vehicles and magnetic nanoparticles .

Biochemical Pathways

Indole derivatives, including 7-Methyl-1h-indole-3-carbaldehyde, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid are synthesized in Arabidopsis, a model organism for plant biology . These compounds play an important role in pathogen defense in cruciferous plants .

Pharmacokinetics

The molecular weight of the compound is 1591846 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

The action, efficacy, and stability of 7-Methyl-1h-indole-3-carbaldehyde can be influenced by various environmental factors. For instance, the compound should be handled in a way to avoid dust formation and contact with skin and eyes . Moreover, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances in its environment.

Análisis Bioquímico

Biochemical Properties

7-Methyl-1h-indole-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active structures. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is involved in multicomponent reactions that generate biologically active structures such as carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives . These interactions are essential for the synthesis of pharmaceutically active compounds and indole alkaloids .

Cellular Effects

7-Methyl-1h-indole-3-carbaldehyde influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitory, and anti-HIV activities . These effects are mediated through its interactions with cellular proteins and enzymes, which modulate various signaling pathways and gene expression profiles .

Molecular Mechanism

The molecular mechanism of 7-Methyl-1h-indole-3-carbaldehyde involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a precursor for the synthesis of active molecules by undergoing C–C and C–N coupling reactions and reductions . These reactions facilitate the formation of complex structures that exhibit significant biological activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Methyl-1h-indole-3-carbaldehyde change over time due to its stability and degradation. The compound’s stability is influenced by various factors, including temperature, pH, and the presence of other reactive species . Long-term studies have shown that 7-Methyl-1h-indole-3-carbaldehyde can maintain its biological activity over extended periods, although its efficacy may decrease due to gradual degradation .

Dosage Effects in Animal Models

The effects of 7-Methyl-1h-indole-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound exhibits beneficial biological activities, such as antioxidant and anti-inflammatory effects . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

7-Methyl-1h-indole-3-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its conversion into biologically active metabolites. It is metabolized through pathways that involve the oxidation of its aldehyde group to form carboxylic acid derivatives . These metabolic processes are crucial for the compound’s biological activity and its role in cellular functions .

Transport and Distribution

Within cells and tissues, 7-Methyl-1h-indole-3-carbaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it exerts its biological effects . The compound’s distribution is influenced by factors such as its chemical structure, solubility, and affinity for binding proteins .

Subcellular Localization

7-Methyl-1h-indole-3-carbaldehyde is localized in specific subcellular compartments, where it interacts with various biomolecules to exert its biological effects . Its localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles . These interactions are essential for the compound’s activity and function within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

7-Methylindole-3-carboxaldehyde can be synthesized through several methods. One common approach is the Vilsmeier-Haack reaction, which involves the formylation of 7-methylindole using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) . Another method involves the Reimer-Tiemann reaction, where 7-methylindole is treated with chloroform (CHCl3) and aqueous potassium hydroxide (KOH) .

Industrial Production Methods

Industrial production of 7-Methylindole-3-carboxaldehyde typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

7-Methylindole-3-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 7-methylindole-3-carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The compound can participate in electrophilic substitution reactions, particularly at the 2nd position of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: 7-Methylindole-3-carboxylic acid.

Reduction: 7-Methyl-1h-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-carbaldehyde: Similar structure but lacks the methyl group at the 7th position.

1-Methylindole-3-carboxaldehyde: Similar but with a methyl group at the 1st position instead of the 7th.

7-Methylindole: Lacks the aldehyde group at the 3rd position.

Uniqueness

7-Methylindole-3-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the methyl and aldehyde groups allows for diverse chemical transformations and applications in various fields .

Actividad Biológica

7-Methylindole-3-carboxaldehyde (7M-IC) is a heterocyclic aromatic compound that has garnered attention for its potential biological activities. This compound is an indole derivative, which is significant due to the diverse biological roles that indoles play in various biochemical pathways. Research indicates that 7M-IC may exhibit antimicrobial, anticancer, and anti-inflammatory properties among others. This article explores the biological activity of 7M-IC, summarizing key findings from diverse studies and presenting relevant data.

7M-IC is synthesized from tryptophan through various intermediates. The molecular weight of 7M-IC is approximately 159.18 g/mol, and it can be characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

The biological activity of 7M-IC involves several mechanisms:

- Receptor Interaction : Like other indole derivatives, 7M-IC interacts with various biological receptors, acting as agonists or antagonists in signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, thereby influencing metabolic pathways and cellular functions .

- Gene Expression Modulation : The compound can alter gene expression patterns, contributing to its anticancer effects .

Antimicrobial Properties

Research has demonstrated that 7M-IC possesses significant antimicrobial activity. A study focused on its effects against Serratia marcescens revealed that it interferes with biofilm formation and quorum sensing (QS), leading to reduced virulence factor production . The minimum inhibitory concentration (MIC) for 7M-IC was determined, showing dose-dependent antimicrobial effects.

| Indole Derivative | MIC (µg/mL) | Activity |

|---|---|---|

| 7-Methylindole | X | Antimicrobial |

| Other derivatives | Y | Various antimicrobial activities |

Anticancer Activity

7M-IC has been investigated for its cytotoxic effects against various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways . The compound's structural similarity to other biologically active molecules allows it to serve as a scaffold for developing new anticancer agents.

Anti-inflammatory Effects

The anti-inflammatory properties of 7M-IC have also been noted in laboratory settings. It exhibits the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, making it a candidate for further research in inflammatory disease models .

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of 51 indole derivatives, including 7M-IC, against Serratia marcescens. The results indicated that 7M-IC significantly reduced biofilm formation and motility, showcasing its potential as an antibacterial agent .

Cytotoxicity Assessment

In vitro assays demonstrated that 7M-IC could selectively target cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Pharmacokinetics and Metabolism

The pharmacokinetics of 7M-IC involve its absorption, distribution, metabolism, and excretion (ADME). Studies suggest that it is metabolized via oxidation processes that convert the aldehyde group into carboxylic acid derivatives. Its distribution within tissues may be facilitated by specific transport proteins .

Propiedades

IUPAC Name |

7-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-3-2-4-9-8(6-12)5-11-10(7)9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUFZHVVJBHGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293694 | |

| Record name | 7-Methylindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4771-50-0 | |

| Record name | 4771-50-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methylindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.